molecular formula C25H38N6O10 B12803976 Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- CAS No. 123951-86-0

Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino-

Cat. No.: B12803976
CAS No.: 123951-86-0
M. Wt: 582.6 g/mol
InChI Key: SIDAAPWESWGTRF-QJYAINQKSA-N
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Description

Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- is a complex peptide compound It is composed of a sequence of amino acids, including L-threonine, L-asparagine, L-tyrosine, and L-2-amino butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- typically involves peptide coupling reactions. These reactions are carried out using protected amino acids to prevent unwanted side reactions. Common reagents used in peptide synthesis include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS). The reaction conditions often involve anhydrous solvents and inert atmospheres to maintain the integrity of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous due to its efficiency and ability to produce high-purity peptides. The process involves anchoring the initial amino acid to a solid resin, followed by repetitive cycles of deprotection and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents like N-methylmorpholine (NMM).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Industry: The compound can be utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The pathways involved may include signal transduction cascades, where the peptide acts as an agonist or antagonist, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
  • Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-aminobutanoyl

Uniqueness

Butanoic acid, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-2-amino- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of L-2-amino butanoic acid in the sequence can influence the peptide’s stability, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

123951-86-0

Molecular Formula

C25H38N6O10

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid

InChI

InChI=1S/C25H38N6O10/c1-4-15(25(40)41)28-21(36)16(9-13-5-7-14(34)8-6-13)29-22(37)17(10-18(26)35)30-24(39)20(12(3)33)31-23(38)19(27)11(2)32/h5-8,11-12,15-17,19-20,32-34H,4,9-10,27H2,1-3H3,(H2,26,35)(H,28,36)(H,29,37)(H,30,39)(H,31,38)(H,40,41)/t11-,12-,15+,16+,17+,19+,20+/m1/s1

InChI Key

SIDAAPWESWGTRF-QJYAINQKSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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